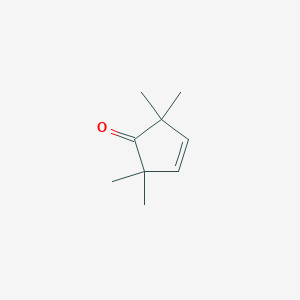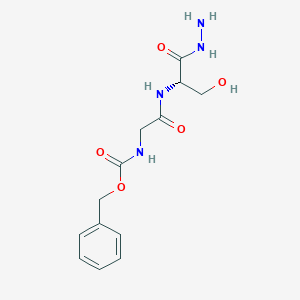
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, commonly known as Z-Gly-Ser-H, is a peptide that has gained significant attention in the field of scientific research due to its unique properties. This peptide is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Z-Gly-Ser-H involves its ability to bind to the active site of enzymes and inhibit their activity. The peptide forms a complex with the enzyme, which prevents the substrate from binding to the active site. This inhibition of enzyme activity can lead to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Z-Gly-Ser-H has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of proteases, acetylcholinesterase, and other enzymes. This inhibition can lead to a decrease in the breakdown of proteins and neurotransmitters, which can have various physiological effects. Z-Gly-Ser-H has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Z-Gly-Ser-H has several advantages for lab experiments. It is a stable peptide that can be easily synthesized using a specific method. It is also effective in inhibiting the activity of various enzymes, which makes it a valuable tool for investigating the role of enzymes in different biological processes. However, Z-Gly-Ser-H has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by various factors, such as pH and temperature.
Orientations Futures
There are many future directions for the use of Z-Gly-Ser-H in scientific research. One direction is the investigation of its role in the treatment of various diseases, such as Alzheimer's disease and cancer. Z-Gly-Ser-H has been found to have anti-inflammatory properties, which can be beneficial in the treatment of these diseases. Another direction is the development of new methods for synthesizing Z-Gly-Ser-H, which can make it more accessible for researchers. Additionally, the investigation of the mechanism of action of Z-Gly-Ser-H can lead to the development of new drugs that target specific enzymes.
Conclusion:
In conclusion, Z-Gly-Ser-H is a peptide that has gained significant attention in the field of scientific research due to its unique properties. Its ability to inhibit the activity of various enzymes has made it a valuable tool for investigating the role of enzymes in different biological processes. Z-Gly-Ser-H has various biochemical and physiological effects, and its use in scientific research has many future directions.
Méthodes De Synthèse
The synthesis of Z-Gly-Ser-H involves the reaction of benzyloxycarbonyl chloride with glycine and serine hydrazide. This reaction results in the formation of N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide, which is then deprotected using hydrogen chloride to obtain Z-Gly-Ser-H. The synthesis of Z-Gly-Ser-H is a complex process that requires expertise in peptide synthesis.
Applications De Recherche Scientifique
Z-Gly-Ser-H is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been found to be effective in inhibiting the activity of proteases, which are enzymes that break down proteins. Z-Gly-Ser-H has also been found to be effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This peptide has been used in various studies to investigate the role of these enzymes in different biological processes.
Propriétés
Numéro CAS |
19526-00-2 |
|---|---|
Nom du produit |
(N-(Benzyloxycarbonyl)glycyl)-l-serine hydrazide |
Formule moléculaire |
C13H18N4O5 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
benzyl N-[2-[[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H18N4O5/c14-17-12(20)10(7-18)16-11(19)6-15-13(21)22-8-9-4-2-1-3-5-9/h1-5,10,18H,6-8,14H2,(H,15,21)(H,16,19)(H,17,20)/t10-/m0/s1 |
Clé InChI |
BBMCLKGYKDYJLF-JTQLQIEISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CO)C(=O)NN |
SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CO)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



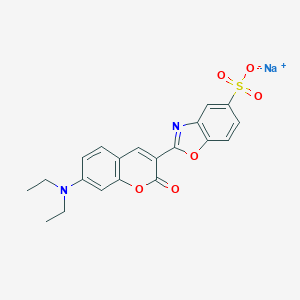
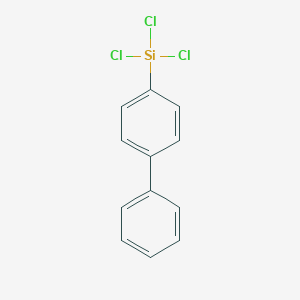

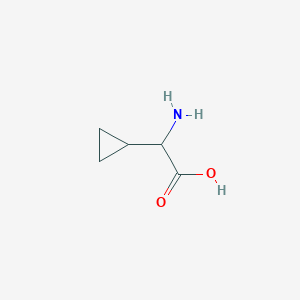
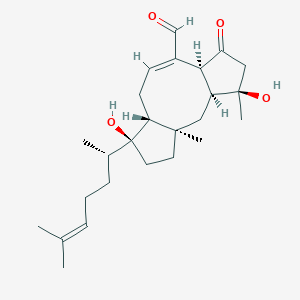
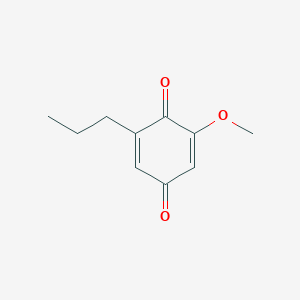
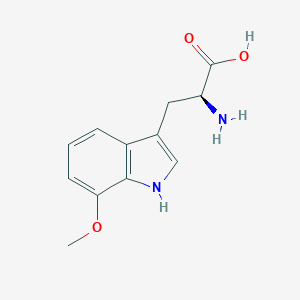
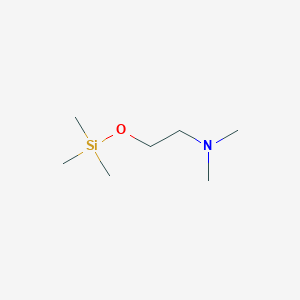
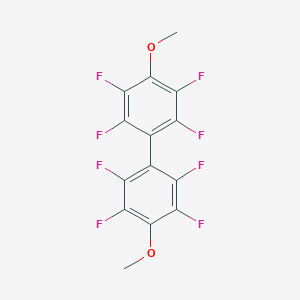
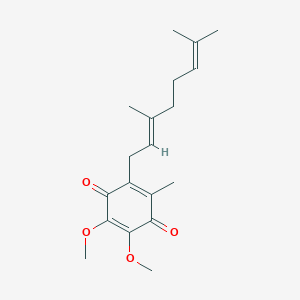
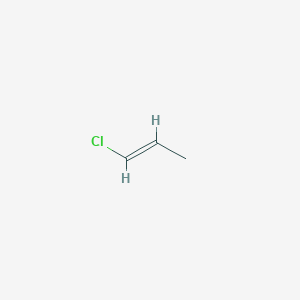
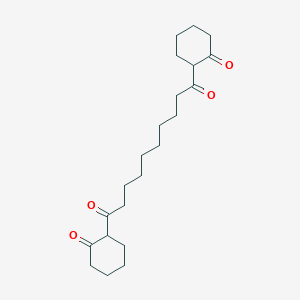
![1-[2-(1-Cyanocyclohexyl)hydrazinyl]cyclohexane-1-carbonitrile](/img/structure/B106553.png)
